![molecular formula C16H18ClN5O B1206429 N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide is a member of tetrazoles.
Aplicaciones Científicas De Investigación
Structural Analysis
- The compounds related to N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide exhibit a 'V' shaped structure with angles between aromatic planes. This structural feature is crucial for intermolecular interactions and contributes to the 3-D arrangement of the molecules. Such molecular architecture is essential for understanding the reactivity and potential applications of these compounds (Boechat et al., 2011).
Corrosion Inhibition
- Similar compounds have been studied for their corrosion inhibition properties. These molecules can efficiently protect metals like carbon steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
- Derivatives of similar acetamide compounds have shown promising antibacterial and anti-enzymatic potentials. This suggests potential applications in developing new antimicrobial agents or in the study of bacterial resistance mechanisms (Nafeesa et al., 2017).
Antitumor Activity
- Some acetamide derivatives bearing different heterocyclic rings have exhibited significant antitumor activity in vitro. This indicates their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Photochemical and Thermochemical Modeling
- The study of photochemical and thermochemical properties of related compounds has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).
Enzyme Inhibition
- Certain acetamide derivatives have demonstrated enzyme inhibition properties, specifically against lipoxygenase (LOX), suggesting potential applications in the study and treatment of diseases related to enzyme dysregulation (Iqbal et al., 2017).
Propiedades
Nombre del producto |
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide |
|---|---|
Fórmula molecular |
C16H18ClN5O |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN5O/c17-13-5-3-11(4-6-13)16-19-21-22(20-16)9-15(23)18-14-8-10-1-2-12(14)7-10/h3-6,10,12,14H,1-2,7-9H2,(H,18,23) |
Clave InChI |
VMEDHRYDUGZJAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
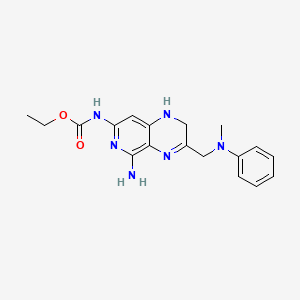
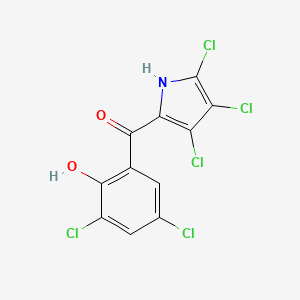
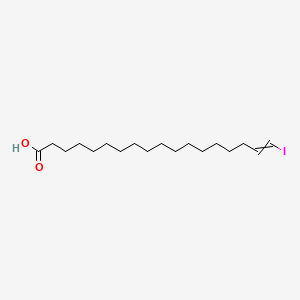

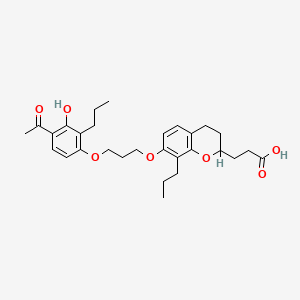
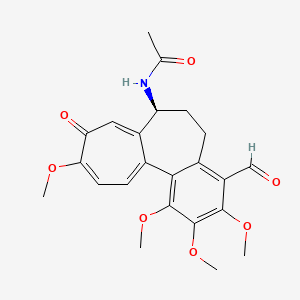
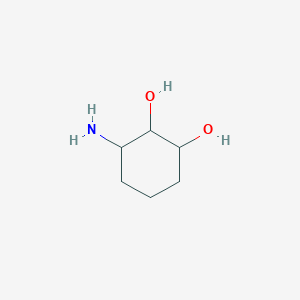
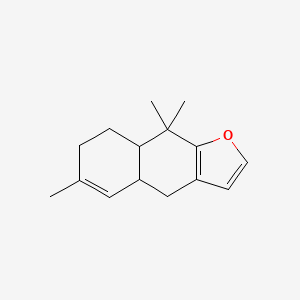
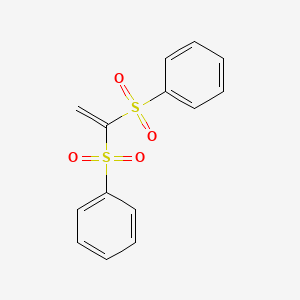
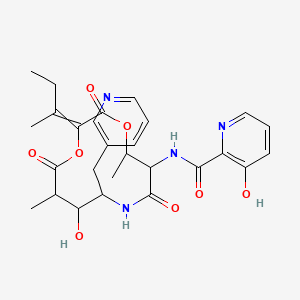
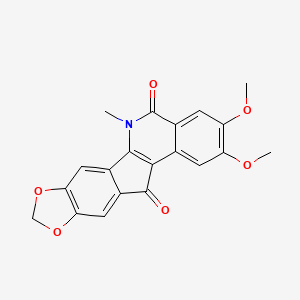
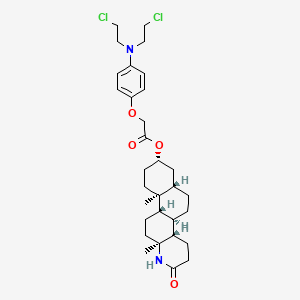
![N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)